Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

描述

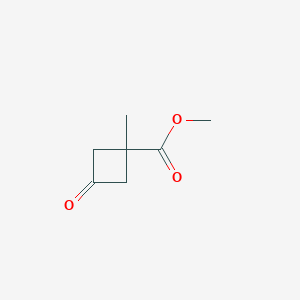

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS: 1408075-88-6) is a cyclobutane-derived ester with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . Its structure features a cyclobutane ring substituted with a methyl group at the 1-position and a ketone (oxo) group at the 3-position, esterified with a methyl group (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds such as imidazobenzodiazepine derivatives . Key synonyms include methyl 1-methyl-3-oxocyclobutanecarboxylate and Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, methyl ester .

属性

IUPAC Name |

methyl 1-methyl-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-7(6(9)10-2)3-5(8)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJSYXYJQWHNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS No. 695-95-4) is an organic compound characterized by its unique structural properties, which include a cyclobutane ring and a carbonyl group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C6H8O3 |

| Molar Mass | 128.13 g/mol |

| Density | 1.219 g/ml |

| Boiling Point | 188.0 ± 33.0 °C (predicted) |

| Flash Point | 72.5 °C |

| Water Solubility | Slightly soluble |

| Storage Conditions | 2-8 °C |

This compound exhibits biological activity primarily through its interaction with various biomolecules. Its ester and carbonyl functional groups allow for hydrogen bonding and other interactions that can modulate enzyme activity and influence metabolic pathways. The compound has been investigated for its role in:

- Enzyme-Catalyzed Reactions : It is a substrate in ester hydrolysis, where the ester bond is cleaved by esterases, yielding cyclobutanecarboxylic acid and methanol .

- Drug Development : Its structural properties make it a candidate for the development of new therapeutic agents with potential anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties, making it a potential candidate for treating infections caused by resistant strains of bacteria. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic processes .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammatory responses.

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

- A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent.

-

Study on Anti-inflammatory Mechanisms :

- In an experimental model of arthritis, this compound was administered to assess its anti-inflammatory effects.

- The results showed a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Comparison with Related Compounds

This compound shares structural similarities with other cyclobutane derivatives, which are also being studied for their biological activities:

| Compound | Biological Activity |

|---|---|

| Methyl cyclobutanecarboxylate | Enzyme substrate; drug development |

| trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate | Antimicrobial; anti-inflammatory |

| Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | Similar therapeutic properties |

科学研究应用

Applications in Organic Synthesis

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it suitable for the preparation of more complex molecules.

Key Uses:

- Synthesis of Pharmaceutical Compounds : It is utilized as an intermediate in the synthesis of novel imidazobenzazepine derivatives, which are dual H1/5-HT2A antagonists. These compounds have potential applications in treating sleep disorders and other neurological conditions .

- Development of Specialty Chemicals : The compound can be used to create specialty chemicals that may have applications across different industrial sectors.

Biological Research Applications

The unique properties of this compound also make it an interesting subject for biological research. Preliminary studies suggest potential therapeutic properties that could be harnessed for medical applications.

Case Studies:

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. This suggests its potential as a natural antimicrobial agent, which could be further explored for therapeutic use .

- Anti-inflammatory Properties : In animal model studies, this compound demonstrated a reduction in inflammatory markers, indicating its potential utility in treating inflammatory conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

The unique reactivity and applications of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate can be contextualized by comparing it to analogous cyclobutane esters and ketones. Below is a detailed analysis:

Methyl 3-oxocyclobutanecarboxylate (CAS: 695-95-4)

- Molecular Formula : C₆H₈O₃

- Molecular Weight : 128.13 g/mol

- Key Differences : Lacks the 1-methyl substituent present in the target compound. This absence reduces steric hindrance and slightly lowers molecular weight (~14 g/mol difference) .

- Applications : Used as an intermediate in synthesizing imidazobenzodiazepines. The lack of a methyl group may enhance its reactivity in nucleophilic additions compared to the 1-methyl derivative .

Ethyl 3-oxocyclobutanecarboxylate

- Molecular Formula : C₇H₁₀O₃

- Molecular Weight : 142.15 g/mol

- Key Differences : Substitutes the methyl ester with an ethyl group. While molecular weight is identical to the target compound, the ethyl group may increase lipophilicity and alter solubility profiles .

- Applications : Similar use as a building block in organic synthesis, but ester hydrolysis kinetics may differ due to the larger alkyl chain .

Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate (CAS: 2090370-12-8)

- Molecular Formula : C₇H₁₀O₃S

- Molecular Weight : 174.22 g/mol

- Key Differences: Incorporates a methylsulfanyl (-SMe) group at the 1-position instead of a methyl group.

Ethyl Cyclobutanecarboxylate (CAS: 14924-53-9)

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Key Differences : A simple cyclobutane ester without oxo or methyl substituents. The absence of the 3-oxo group limits its utility in ketone-mediated reactions (e.g., condensations) .

Structural and Functional Group Analysis

Table 1: Comparative Structural Features

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | 1-Me, 3-oxo | C₇H₁₀O₃ | 142.15 | 1408075-88-6 |

| Methyl 3-oxocyclobutanecarboxylate | 3-oxo | C₆H₈O₃ | 128.13 | 695-95-4 |

| Ethyl 3-oxocyclobutanecarboxylate | 3-oxo, ethyl ester | C₇H₁₀O₃ | 142.15 | - |

| Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate | 1-SMe, 3-oxo | C₇H₁₀O₃S | 174.22 | 2090370-12-8 |

Table 2: Reactivity and Application Comparison

Research Findings and Implications

Synthetic Utility: The 1-methyl group in this compound may stabilize transition states in ring-opening reactions, a property less pronounced in non-methylated analogs .

Strain and Stability: Cyclobutane rings are inherently strained (~110° bond angles).

Comparative Reactivity : In condensation reactions (e.g., with amines), the 3-oxo group in Methyl 3-oxocyclobutanecarboxylate reacts faster than its 1-methyl counterpart due to lower steric hindrance .

准备方法

Preparation via Hydrolysis and Esterification of Cyclobutanecarboxylic Acid Derivatives

One common approach is the hydrolysis of cyclobutane dicarboxylate esters under acidic conditions, followed by esterification to yield the methyl ester of the 3-oxo-1-methyl-cyclobutanecarboxylate.

- Hydrolysis of various cyclobutane diesters such as 2,2-diethyl, 2,2-dimethyl, or diisopropyl esters under refluxing hydrochloric acid yields 3-oxo-1-cyclobutanecarboxylic acid.

- Subsequent esterification with methanol or methylating agents produces the methyl ester derivative.

- Yields vary depending on the ester precursor and reaction conditions, with diisopropyl esters showing the highest yield (~92.1%).

Synthesis via Cyclobutanone Derivatives and Orthoester Reaction

Another method involves direct preparation of methyl 3-oxo-1-methyl-cyclobutanecarboxylate from cyclobutanecarboxylic acids using orthoester reagents.

Procedure Summary:

- Dissolve 3-oxocyclobutanecarboxylic acid in toluene.

- Add triethyl orthoacetate and heat at 110 °C for 5 hours.

- Quench with dilute hydrochloric acid.

- Extract and purify to isolate the methyl ester.

Reductive Amination Route for Functionalized Derivatives

For derivatives like methyl 3-(dibenzylamino)-1-methylcyclobutanecarboxylate, a reductive amination approach is used starting from methyl 1-methyl-3-oxo-cyclobutanecarboxylate.

- React methyl 1-methyl-3-oxo-cyclobutanecarboxylate with dibenzylamine in anhydrous tetrahydrofuran.

- Use glacial acetic acid and sodium triacetoxyborohydride as reducing agent.

- Stir overnight at room temperature.

- Purify by filtration and chromatography.

This method highlights the versatility of this compound as a synthetic intermediate.

Summary Table of Preparation Methods

常见问题

Basic Synthesis

Q: What are the standard synthetic routes for Methyl 3-oxo-1-methyl-cyclobutanecarboxylate, and what reaction parameters are critical for success? A: The compound is typically synthesized via cyclization reactions or functional group modifications. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and selectivity by stabilizing intermediates .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or organocatalysts may be used to promote cyclization or esterification .

- Temperature control : Reactions often require precise thermal conditions (e.g., 0–80°C) to avoid side products .

- Example: Cyclobutane ring formation via [2+2] photocycloaddition or ketone alkylation, followed by esterification .

Structural Characterization

Q: Which analytical techniques are recommended to confirm the structure and purity of this compound? A:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at C-1 and C-3) and confirms cyclobutane ring geometry .

- X-ray crystallography : Resolves bond angles and distances, critical for verifying strained cyclobutane conformations .

- HPLC : Quantifies purity (>99% in commercial batches) and detects impurities .

- Mass spectrometry : Validates molecular weight (128.12 g/mol) and fragmentation patterns .

Reactivity and Functionalization

Q: What chemical transformations can this compound undergo? A: The ketone and ester groups enable diverse reactivity:

- Reduction : The 3-oxo group can be reduced to a hydroxyl or methylene group using NaBH₄ or catalytic hydrogenation .

- Nucleophilic substitution : The ester moiety participates in transesterification or hydrolysis to carboxylic acids .

- Ring-opening reactions : Strain in the cyclobutane ring allows for selective cleavage under acidic/basic conditions .

Advanced Synthesis Optimization

Q: How can enantioselective synthesis or yield improvements be achieved for this compound? A: Advanced strategies include:

- Chiral catalysts : Use of asymmetric organocatalysts (e.g., proline derivatives) to control stereochemistry during cyclization .

- Solvent screening : High-throughput experimentation (HTE) identifies optimal solvent-catalyst combinations .

- Flow chemistry : Continuous reactors improve temperature control and reduce side reactions .

- Computational modeling : Tools like retrosynthesis software (e.g., PISTACHIO, Reaxys) predict feasible routes and optimize step efficiency .

Biological Activity Evaluation

Q: What assays are used to assess the compound's potential in drug discovery? A:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) .

- Cellular uptake studies : Radiolabeled analogs or fluorescence tagging evaluate membrane permeability .

- In silico docking : Predict binding affinities to biological targets (e.g., receptors) using molecular dynamics simulations .

Analytical Data Discrepancy Resolution

Q: How should researchers address conflicting spectroscopic data during characterization? A:

- Cross-validation : Compare NMR shifts with DFT-calculated spectra or literature benchmarks .

- 2D NMR : Use COSY, HSQC, or NOESY to resolve overlapping signals and confirm connectivity .

- Isotopic labeling : ¹³C or ²H labeling clarifies ambiguous assignments in complex spectra .

Stability and Storage

Q: What factors influence the compound's stability, and how should it be stored? A:

- Degradation pathways : Hydrolysis of the ester group is accelerated in aqueous or high-pH conditions .

- Storage recommendations : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM) to prevent oxidation .

- Stability testing : Monitor via accelerated stability studies (40°C/75% RH) and periodic HPLC analysis .

Computational Modeling Applications

Q: How can computational tools predict the compound's reactivity or synthetic pathways? A:

- Retrosynthesis software : Platforms like BKMS_METABOLIC or Reaxys propose routes based on known reactions and precursor availability .

- DFT calculations : Simulate transition states to predict regioselectivity in cycloadditions or substitutions .

- Machine learning : Train models on cyclobutane derivatives to optimize reaction conditions (e.g., solvent, catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。